molecular formula C14H19ClN2O4 B362380 N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide CAS No. 692745-93-0

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide

Cat. No. B362380
CAS RN: 692745-93-0
M. Wt: 314.76g/mol
InChI Key: IVRQMTHVDUDCTH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, etc. For instance, “N-[Bis(2-methoxyethyl)carbamoyl]-L-homoserine” has a molecular weight of 278.302 Da, a density of 1.2±0.1 g/cm3, a boiling point of 548.4±50.0 °C at 760 mmHg, and a flash point of 285.5±30.1 °C .

Mechanism of Action

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits the activity of JAK/STAT signaling by binding to the ATP-binding site of JAK kinases. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAK kinases. As a result, this compound blocks the transcription of genes that are involved in cell growth, survival, and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound inhibits the production of cytokines and chemokines, which are involved in inflammation and immune responses. In the nervous system, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has several advantages for lab experiments, including its potency and specificity for JAK kinases. However, this compound also has some limitations, including its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, this compound may have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide. One area of research is the development of more potent and selective JAK kinase inhibitors, which can be used to study the role of JAK/STAT signaling in various disease states. Another area of research is the investigation of the neuroprotective effects of this compound in human clinical trials. Finally, the use of this compound in combination with other drugs or therapies may provide new opportunities for the treatment of cancer and other diseases.

Synthesis Methods

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with N,N-bis(2-hydroxyethyl)carbamide, followed by reaction with thionyl chloride and N,N-dimethylformamide. The resulting product is then reacted with 2-methoxyethylamine to form this compound.

Scientific Research Applications

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has been used in a wide range of scientific research, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the activity of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is involved in the growth and survival of cancer cells. This compound has also been used to study the role of JAK/STAT signaling in immune cells and the nervous system.

Safety and Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its interactions with biological systems. For instance, bis(2-methoxyethyl) ether is classified as a flammable liquid and a reproductive toxin .

properties

IUPAC Name

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQMTHVDUDCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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